

(p-Chlorophenyl)methylphenylcarbinol

structural analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1-phenylethanol

Cat. No.: B192741

[Get Quote](#)

An In-depth Technical Guide to the Structural Analysis of (p-Chlorophenyl)methylphenylcarbinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Chlorophenyl)methylphenylcarbinol, systematically named (4-chlorophenyl)(phenyl)methanol, is a secondary alcohol of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a stereogenic center, and its role as a key intermediate in the synthesis of several prominent antihistamine drugs, including Cetirizine, Meclizine, and Hydroxyzine, underscore the importance of a thorough understanding of its structural and chemical properties.^[1] This guide provides a comprehensive analysis of its structure, supported by spectroscopic data, and details experimental protocols for its synthesis and characterization.

Chemical and Structural Data

The fundamental chemical and physical properties of (p-Chlorophenyl)methylphenylcarbinol are summarized below.

Property	Value	Reference
IUPAC Name	(4-chlorophenyl) (phenyl)methanol	[2]
Synonyms	4-Chlorobenzhydrol, p- Chlorobenzhydrol	[1][2]
CAS Number	119-56-2	[1]
Molecular Formula	C ₁₃ H ₁₁ ClO	[1][2]
Molecular Weight	218.68 g/mol	[1][2]
Melting Point	60 °C	[3]
Appearance	Colorless solid	
Solubility	Soluble in organic solvents like ethanol and ether; insoluble in water.	[4]

Spectroscopic Analysis

The structural elucidation of (p-Chlorophenyl)methylphenylcarbinol is primarily achieved through NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. While a fully assigned spectrum for the target molecule is not publicly available, the expected chemical shifts can be predicted based on data from closely related structures, such as (R)-(2-Chlorophenyl)(phenyl)methanol.[5]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data in CDCl₃

Predicted				
¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20-7.40	Multiplet	9H		Aromatic protons (phenyl and chlorophenyl)
~5.80	Singlet	1H		Methine proton (- CHOH)
~2.20	Singlet	1H		Hydroxyl proton (-OH)
Predicted				
¹³ C NMR	Chemical Shift (δ , ppm)	Assignment		
~143		Quaternary carbon (phenyl, C-1')		
~141		Quaternary carbon (chlorophenyl, C- 1")		
~133		Quaternary carbon (chlorophenyl, C- 4")		
~128.8		Aromatic CH (chlorophenyl, C- 3", C-5")		
~128.5		Aromatic CH (phenyl, C-3', C- 5')		
~127.8		Aromatic CH (phenyl, C-4')		

	Aromatic CH
~126.5	(phenyl, C-2', C-6')
	Aromatic CH
~127.5	(chlorophenyl, C-2", C-6")
	Methine carbon
~75	(-CHOH)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of (p-Chlorophenyl)methylphenylcarbinol would be expected to show a molecular ion peak $[M]^+$ at m/z 218, with a characteristic $[M+2]^+$ isotope peak at m/z 220 due to the presence of the ^{37}Cl isotope. The NIST Mass Spectrometry Data Center reports top peaks at m/z 105, 139, and 218.[\[2\]](#)

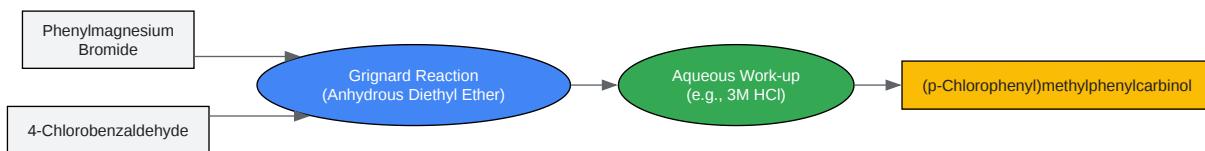
Crystallographic Analysis

While the specific crystal structure of (p-Chlorophenyl)methylphenylcarbinol is not readily available in public databases, the structure of the closely related racemic compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, provides valuable insights into the expected solid-state conformation and intermolecular interactions.[\[6\]](#)

Table 3: Crystallographic Data for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[\[6\]](#)

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Dihedral Angle	74.34 (6) $^\circ$ between the benzene and pyridine rings
Hydrogen Bonding	O—H \cdots N hydrogen bonds forming zigzag chains

It is anticipated that in the crystal structure of (p-Chlorophenyl)methylphenylcarbinol, the two aromatic rings would also adopt a non-planar conformation. Intermolecular interactions would likely be dominated by O—H⋯O hydrogen bonds, forming chains or dimers.


Experimental Protocols

Synthesis

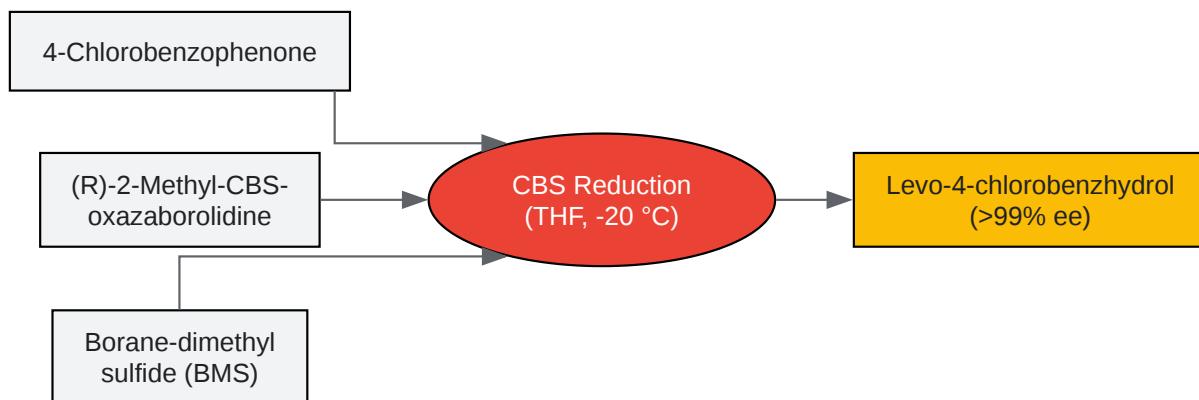
(p-Chlorophenyl)methylphenylcarbinol can be synthesized through two primary, high-yielding routes: the Grignard reaction and the reduction of a benzophenone derivative.

This method involves the reaction of 4-chlorobenzaldehyde with a phenylmagnesium bromide Grignard reagent.

Experimental Workflow: Grignard Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the Grignard synthesis of (p-Chlorophenyl)methylphenylcarbinol.


Protocol:[7][8]

- Apparatus Setup: All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be thoroughly dried to prevent moisture contamination. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- Grignard Reagent Formation (if not commercially sourced): React magnesium turnings with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.
- Reaction: Dissolve 4-chlorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution at a controlled temperature to maintain a gentle reflux.

- Work-up: After the reaction is complete, quench the reaction mixture by slowly adding it to an ice-cold solution of 3M hydrochloric acid. This protonates the alkoxide intermediate.
- Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

This method involves the reduction of the ketone functionality of 4-chlorobenzophenone. For enantioselective synthesis of the (S)-enantiomer (levo-4-chlorobenzhydrol), a Corey-Bakshi-Shibata (CBS) reduction is highly effective.[9]

Experimental Workflow: Asymmetric Reduction

[Click to download full resolution via product page](#)

Caption: Asymmetric synthesis of levo-4-chlorobenzhydrol via CBS reduction.

Protocol:[9]

- Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-chlorobenzophenone in anhydrous tetrahydrofuran (THF).
- Catalyst Addition: Cool the solution to -20 °C and add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) dropwise.

- Reductant Addition: Add borane-dimethyl sulfide (BMS) (0.6 - 1.0 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at -20 °C.
- Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction carefully with methanol, followed by an aqueous work-up as described for the Grignard reaction.
- Purification: The enantiomerically enriched product can be purified by column chromatography.

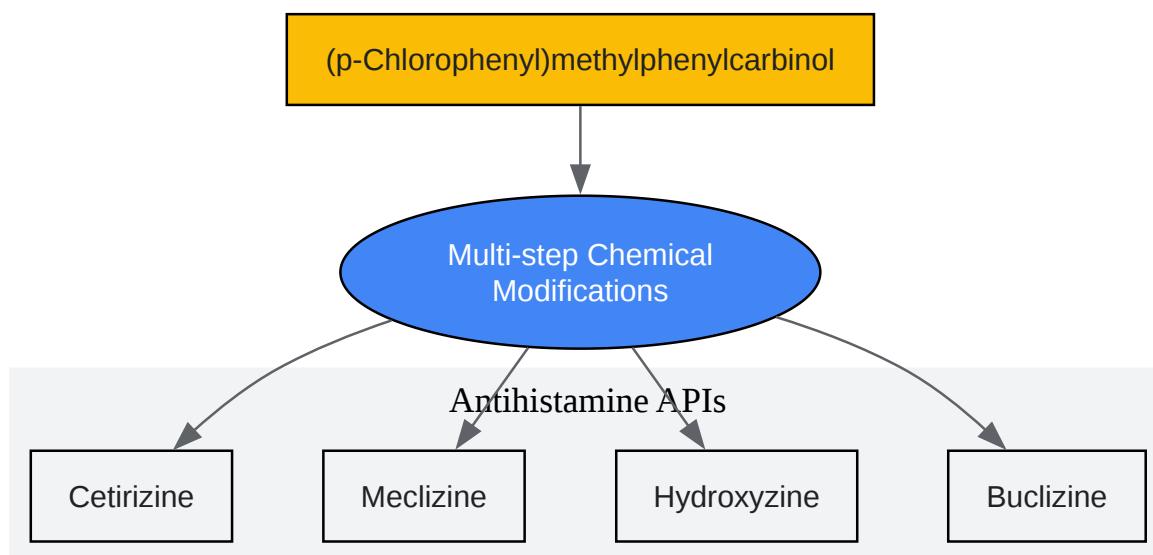
Spectroscopic and Crystallographic Characterization

NMR Spectroscopy:

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field instrument.
- Dissolve the sample in deuterated chloroform (CDCl_3).
- Use standard pulse programs for data acquisition.

Mass Spectrometry:

- Obtain mass spectra using a GC-MS system with an electron ionization (EI) source.
- The sample is dissolved in a volatile organic solvent and injected into the GC.


X-ray Crystallography:

- Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent system.
- Collect diffraction data on a diffractometer equipped with a suitable X-ray source (e.g., Mo $\text{K}\alpha$).
- Solve and refine the crystal structure using appropriate software packages.

Role in Drug Development

(p-Chlorophenyl)methylphenylcarbinol is not typically an active pharmaceutical ingredient (API) itself. However, it is a critical starting material or intermediate in the multi-step synthesis of several second-generation antihistamine drugs. These drugs are known for their efficacy in treating allergic conditions with a reduced sedative effect compared to first-generation antihistamines.

Logical Relationship: Precursor to Antihistamines

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. indiamart.com [indiamart.com]
- 2. 4-Chlorobenzhydrol | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-chlorophenyl)-phenylmethanol [stenutz.eu]
- 4. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]

- 5. rsc.org [rsc.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(p-Chlorophenyl)methylphenylcarbinol structural analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192741#p-chlorophenyl-methylphenylcarbinol-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com